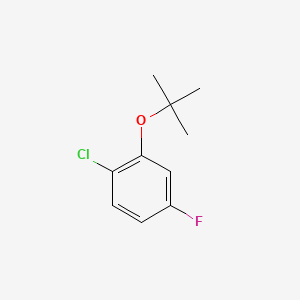
N4-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-3'-deoxy-3'-fluoro-beta-D-xylofuranosyl cytidine-2'-CED-phosphoramidite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N4-Benzoyl-5’-O-(4,4’-dimethoxytrityl)-3’-deoxy-3’-fluoro-beta-D-xylofuranosyl cytidine-2’-CED-phosphoramidite is a synthetic nucleotide analog. It is used in the field of nucleic acid chemistry, particularly in the synthesis of modified oligonucleotides. These modified oligonucleotides are valuable tools in molecular biology and medicinal chemistry for studying gene function and developing therapeutic agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N4-Benzoyl-5’-O-(4,4’-dimethoxytrityl)-3’-deoxy-3’-fluoro-beta-D-xylofuranosyl cytidine-2’-CED-phosphoramidite typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups of the sugar moiety are protected using groups like dimethoxytrityl (DMT).
Fluorination: Introduction of the fluorine atom at the 3’ position of the sugar.
Nucleobase Modification: The cytidine base is modified with a benzoyl group at the N4 position.
Phosphoramidite Formation: The final step involves the formation of the phosphoramidite group, which is essential for the incorporation of the nucleotide into oligonucleotides.
Industrial Production Methods
Industrial production methods for such compounds often involve automated synthesizers and high-throughput techniques to ensure consistency and purity. The use of solid-phase synthesis is common, where the nucleotide is assembled step-by-step on a solid support.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphoramidite group, converting it to a phosphate.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Iodine in the presence of water or other mild oxidizing agents.
Reducing Agents: Sodium borohydride or other mild reducing agents.
Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired modification.
Major Products
Oxidation: Formation of the corresponding phosphate.
Substitution: Formation of modified nucleotides with different functional groups.
Aplicaciones Científicas De Investigación
N4-Benzoyl-5’-O-(4,4’-dimethoxytrityl)-3’-deoxy-3’-fluoro-beta-D-xylofuranosyl cytidine-2’-CED-phosphoramidite has several applications:
Chemistry: Used in the synthesis of modified oligonucleotides for studying nucleic acid interactions.
Biology: Employed in gene editing and gene silencing studies.
Medicine: Potential use in the development of antisense oligonucleotides and small interfering RNAs (siRNAs) for therapeutic purposes.
Industry: Utilized in the production of diagnostic tools and molecular probes.
Mecanismo De Acción
The compound exerts its effects by incorporating into oligonucleotides, which can then interact with target nucleic acids. The fluorine atom at the 3’ position enhances the stability of the oligonucleotide and improves its binding affinity to complementary sequences. The benzoyl group at the N4 position of cytidine can influence the compound’s interaction with enzymes and other proteins involved in nucleic acid metabolism.
Comparación Con Compuestos Similares
Similar Compounds
3’-Deoxy-3’-fluorocytidine: Lacks the benzoyl and dimethoxytrityl groups.
N4-Benzoyl-3’-deoxy-3’-fluorocytidine: Lacks the dimethoxytrityl group.
5’-O-(4,4’-Dimethoxytrityl)-3’-deoxy-3’-fluorocytidine: Lacks the benzoyl group.
Uniqueness
N4-Benzoyl-5’-O-(4,4’-dimethoxytrityl)-3’-deoxy-3’-fluoro-beta-D-xylofuranosyl cytidine-2’-CED-phosphoramidite is unique due to the combination of modifications at the N4, 3’, and 5’ positions. These modifications enhance the compound’s stability, binding affinity, and specificity, making it a valuable tool in nucleic acid research and therapeutic development.
Propiedades
Fórmula molecular |
C46H51FN5O8P |
|---|---|
Peso molecular |
851.9 g/mol |
Nombre IUPAC |
N-[1-[(2R,3S,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-fluorooxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C46H51FN5O8P/c1-31(2)52(32(3)4)61(58-29-13-27-48)60-42-41(47)39(59-44(42)51-28-26-40(50-45(51)54)49-43(53)33-14-9-7-10-15-33)30-57-46(34-16-11-8-12-17-34,35-18-22-37(55-5)23-19-35)36-20-24-38(56-6)25-21-36/h7-12,14-26,28,31-32,39,41-42,44H,13,29-30H2,1-6H3,(H,49,50,53,54)/t39-,41+,42-,44-,61?/m1/s1 |
Clave InChI |
BYZDYCULMRMWKL-OEJVQKCDSA-N |
SMILES isomérico |
CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H]([C@H](O[C@H]1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)F |
SMILES canónico |
CC(C)N(C(C)C)P(OCCC#N)OC1C(C(OC1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-(4-[(Hydroxyimino)methyl]-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid](/img/structure/B13707588.png)







